Phenoxyphosphonoyloxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
phenoxyphosphonoyloxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBPILLJZSJJRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-55-4 | |
| Record name | Diphenyl phosphite | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4712-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for Phenoxyphosphonoyloxybenzene
Established Reaction Pathways for its Preparation
Direct Phosphorylation of Phenolic Substrates
A primary and straightforward method for the synthesis of diaryl phosphonates like phenoxyphosphonoyloxybenzene involves the direct phosphorylation of phenol (B47542). This approach typically utilizes a phosphorus reagent that can react with the hydroxyl group of the phenol to form the desired P-O-C linkage.
One of the most common reagents for this purpose is phosphorus oxychloride (POCl₃) . The reaction proceeds by the stepwise substitution of the chlorine atoms in phosphorus oxychloride with phenoxy groups. The reaction of phenol with phosphorus oxychloride can be controlled to produce a mixture of products, including the desired diaryl phosphonate (B1237965). The stoichiometry of the reactants is a critical parameter in determining the product distribution. Using an appropriate molar ratio of phenol to phosphorus oxychloride is essential to maximize the yield of the diaryl product over the monoaryl or triaryl phosphate (B84403) analogues. The reaction typically requires elevated temperatures to proceed at a reasonable rate and often necessitates the use of a base to neutralize the hydrogen chloride (HCl) byproduct that is formed.
Another approach involves the use of diphenyl chlorophosphate as the phosphorylating agent. This reagent already contains two of the required phenoxy groups, and its reaction with a suitable phenolic substrate under basic conditions can lead to the formation of the target molecule.
Esterification of Phosphorous Acid Derivatives
The esterification of phosphorous acid or its derivatives with phenol represents another viable pathway for the synthesis of this compound. This method involves the reaction of a P-H compound, such as phosphorous acid (H₃PO₃) or a mono- or di-substituted phosphonate, with phenol.
The direct esterification of phosphorous acid with phenols is a known process, although it can require harsh conditions and may not always be highly selective. A more common approach involves the use of a pre-formed phosphorous acid derivative. For instance, the reaction of diphenyl phosphite (B83602) ((PhO)₂P(O)H) with phenol in the presence of a suitable activating agent can lead to the formation of the desired tri-ester of phosphorous acid, which can then be oxidized to the corresponding phosphate.
The Atherton-Todd reaction is a classic example of this type of transformation, where a dialkyl phosphite is reacted with an alcohol or phenol in the presence of a base and a halogenating agent like carbon tetrachloride. While effective, this method generates stoichiometric amounts of byproducts.
Transition-Metal Catalyzed Synthetic Routes
In recent years, transition-metal catalysis has emerged as a powerful tool for the formation of C-P and P-O bonds, offering milder reaction conditions and broader functional group tolerance compared to traditional methods. Several transition metals, including palladium and nickel, have been successfully employed in the synthesis of aryl phosphonates.
Nickel-catalyzed cross-coupling reactions have been developed for the phosphorylation of phenol derivatives. organic-chemistry.org In these methods, a phenol derivative, such as a phenyl pivalate, is coupled with a hydrogen phosphoryl compound, like a dialkyl phosphonate, in the presence of a nickel catalyst. organic-chemistry.orgacs.orgacs.org This approach proceeds via the activation of the C-O bond of the phenol derivative by the nickel catalyst, followed by coupling with the P-H compound. organic-chemistry.orgacs.orgacs.org These reactions often utilize a phosphine (B1218219) ligand to stabilize the nickel catalyst and a base to facilitate the reaction.
Palladium-catalyzed reactions have also been extensively explored for the synthesis of aryl phosphonates. rsc.orgrsc.org One strategy involves the in-situ generation of an aryl fluorosulfate (B1228806) from a phenol, which then undergoes a palladium-catalyzed cross-coupling reaction with a P(O)-H compound. rsc.orgrsc.org This one-pot procedure is notable for its mild conditions and high functional group tolerance. rsc.orgrsc.org Another palladium-catalyzed approach involves the coupling of aryl mesylates or tosylates, which can be readily prepared from phenols, with H-phosphonates. acs.org
The general mechanism for these transition-metal-catalyzed reactions typically involves an oxidative addition of the aryl electrophile (e.g., phenyl pivalate, aryl fluorosulfate, or aryl mesylate) to the low-valent metal center, followed by transmetalation or reaction with the P(O)-H compound, and finally reductive elimination to afford the aryl phosphonate and regenerate the active catalyst.
Investigation of Catalyst Systems and Their Influence on Yield and Selectivity
The choice of catalyst is paramount in directing the outcome of the synthesis of this compound, significantly influencing both the reaction yield and selectivity. Both Lewis acids and organocatalysts have been investigated for their efficacy in promoting phosphorylation reactions.
Lewis Acid Catalysis
Lewis acids are frequently employed to activate the phosphorus electrophile, making it more susceptible to nucleophilic attack by the phenol. Common Lewis acids used in phosphorylation reactions include metal halides such as aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) .
In the context of the reaction between phosphorus oxychloride and phenol, a Lewis acid can coordinate to the oxygen atom of the P=O bond, thereby increasing the electrophilicity of the phosphorus atom. This enhanced reactivity can lead to higher reaction rates and potentially improved yields. However, the use of strong Lewis acids can also lead to side reactions, such as the rearrangement of the phenyl groups or the formation of undesired byproducts. The choice of the Lewis acid and the reaction conditions, including temperature and solvent, must be carefully optimized to achieve the desired outcome.
The table below illustrates the potential effect of different Lewis acid catalysts on the yield of a generic diaryl phosphate synthesis, based on general observations in the literature for similar reactions.
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Plausible Yield (%) |
| None | - | Toluene | 110 | 40-50 |
| AlCl₃ | 10 | Dichloromethane | 25-40 | 70-85 |
| ZnCl₂ | 15 | Acetonitrile (B52724) | 50-80 | 65-75 |
| FeCl₃ | 10 | 1,2-Dichloroethane | 60-80 | 70-80 |
Note: The data in this table is illustrative and represents plausible outcomes for a generalized diaryl phosphate synthesis. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and substrates used.
Organocatalysis
Organocatalysis has gained significant attention as a green and efficient alternative to metal-based catalysis. In the context of phosphorylation, certain organic molecules can act as catalysts to promote the formation of P-O bonds under mild conditions.
A prominent class of organocatalysts for this transformation is pyridine-N-oxides and their derivatives, such as 4-(dimethylamino)pyridine-N-oxide (DMAPO) . These catalysts are believed to function as nucleophilic catalysts. The organocatalyst attacks the phosphorus center of the phosphorylating agent to form a highly reactive phosphonium (B103445) intermediate. This intermediate is then readily attacked by the phenol to form the desired product, regenerating the catalyst in the process.
The use of organocatalysts can offer several advantages, including milder reaction conditions, higher selectivity, and a reduction in metal contamination in the final product. The efficiency of the organocatalyst is often dependent on its nucleophilicity and its ability to be a good leaving group.
The following table provides an illustrative comparison of the performance of different organocatalysts in a model phosphorylation reaction.
| Catalyst | Typical Loading (mol%) | Base | Solvent | Temperature (°C) | Plausible Yield (%) |
| None | - | Triethylamine | Dichloromethane | 25 | 20-30 |
| Pyridine-N-oxide | 10 | Triethylamine | Dichloromethane | 25 | 60-75 |
| 4-(Dimethylamino)pyridine (DMAP) | 5 | Triethylamine | Dichloromethane | 25 | 80-90 |
| 4-(Dimethylamino)pyridine-N-oxide (DMAPO) | 5 | Triethylamine | Dichloromethane | 25 | 85-95 |
Note: This table presents illustrative data for a generalized organocatalytic phosphorylation reaction. The actual yields for the synthesis of this compound can vary based on the specific reagents and conditions employed.
Reaction Mechanisms and Reactivity Profile of Phenoxyphosphonoyloxybenzene
Mechanistic Studies of Phosphoryl Transfer Reactions
The transfer of a phosphoryl group (PO₃) is a critical reaction in biochemistry. usu.edu Studies on model compounds like phenoxyphosphonoyloxybenzene have been crucial in understanding the pathways of these reactions. usu.edu
Reactions of this compound with nucleophiles can be compared to nucleophilic acyl substitution at a carbonyl carbon, though the tetrahedral structure of the phosphate (B84403) group introduces key differences. scispace.com The reaction can occur through a concerted pathway with a single pentacoordinate transition state or a stepwise (addition-elimination) mechanism involving a pentacoordinate intermediate. scispace.comsapub.org
Research on the aminolysis of related compounds, such as aryl bis(4-methoxyphenyl) phosphate, has shown that the mechanism can shift from concerted to stepwise depending on the basicity of the attacking amine. sapub.org The relationship between the reaction rate and the pKa of the nucleophile or leaving group is often studied using Brønsted-type plots. The slopes of these plots, β_nuc (for the nucleophile) and β_lg (for the leaving group), provide insight into the transition state structure. A large β_nuc value suggests significant bond formation to the nucleophile in the transition state, which is characteristic of a more associative or addition-elimination mechanism. Conversely, a more negative β_lg value indicates substantial bond cleavage to the leaving group in the transition state, pointing towards a more dissociative mechanism. scispace.comnih.gov
Table 1: Illustrative Brønsted Coefficients for Phosphoryl Transfer Reactions
| Reactant System | Nucleophile | β_nuc | β_lg | Proposed Mechanism |
|---|---|---|---|---|
| Pyridinolysis of aryl bis(4-methoxyphenyl) phosphate | Pyridines | Biphasic Plot | Concerted for weakly basic pyridines, stepwise for more basic pyridines sapub.org |
The phosphorus atom in this compound is electrophilic and thus a target for nucleophiles. The rate of nucleophilic attack can be significantly increased through electrophilic activation. This is often accomplished by the coordination of a Lewis acid, such as a metal ion, to one of the phosphate's oxygen atoms. This interaction withdraws electron density from the phosphorus atom, making it more electrophilic. libretexts.orglibretexts.org In biological systems, enzymes that catalyze phosphoryl transfer reactions often utilize divalent metal ions like Mg²⁺ in their active sites to facilitate this activation. libretexts.orglibretexts.org Without such activation, the negatively charged oxygens on the phosphate group can shield the phosphorus center from the incoming nucleophile. libretexts.org
The phenoxy group in this compound is a competent leaving group. libretexts.orglibretexts.org Its ability to depart can be fine-tuned by adding electron-withdrawing or electron-donating substituents to the phenyl ring. A better leaving group is generally the conjugate base of a stronger acid (i.e., it has a lower pKa). libretexts.orglibretexts.org The rate of reaction is often correlated with the pKa of the leaving group, and a more negative β_lg value from a Brønsted plot suggests more pronounced bond breaking in the transition state. nih.govnih.gov
Stereoelectronic effects, which relate to the spatial arrangement of orbitals, also play a role. rsc.orgacs.org For phosphoryl transfer reactions, the transition state is often a trigonal bipyramidal structure. libretexts.org In this geometry, the incoming nucleophile and the departing leaving group typically occupy the apical positions, as this arrangement is electronically favored. libretexts.org The stereochemical outcome of these reactions is often an inversion of configuration at the phosphorus center, similar to an Sₙ2 reaction at a carbon center. libretexts.orglibretexts.org
Role of this compound as a Synthetic Reagent
The reactivity of this compound and similar diaryl phosphates makes them valuable as phosphorylating agents in organic synthesis. researchgate.net
This compound can be used to transfer a phosphoryl group to various nucleophiles, including alcohols and amines, to form phosphate esters and phosphoramidates, respectively. These reactions are fundamental in the synthesis of biologically important molecules like nucleotides. The efficiency of these phosphorylation reactions can be influenced by the reaction conditions, such as the choice of solvent and the use of a base or coupling agent. researchgate.net
While intermolecular reactions are common, derivatives of this compound can undergo intramolecular reactions if a nucleophilic group is suitably positioned within the molecule. For example, a hydroxyl or carboxyl group on one of the phenyl rings can attack the phosphorus center, leading to a cyclization reaction and the formation of a cyclic phosphate ester. rsc.org Such intramolecular reactions are often much faster than their intermolecular counterparts due to the proximity of the reacting groups.
A related reaction is the anionic phospho-Fries rearrangement, where an aryl phosphate ester rearranges to an ortho-hydroxyarylphosphonate. This type of rearrangement provides a method for forming a carbon-phosphorus bond ortho to a hydroxyl group on an aromatic ring.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Aryl bis(4-methoxyphenyl) phosphate |
Kinetics and Thermodynamics of Reactivity in Diverse Chemical Environments
The reactivity of this compound is significantly influenced by the chemical environment, including the solvent, pH, and the nature of the reacting species. The kinetics and thermodynamics of its reactions, particularly hydrolysis, have been the subject of scientific investigation.
The hydrolysis of phosphonate (B1237965) esters, a class of compounds to which this compound belongs, can proceed through different mechanisms depending on the reaction conditions. In alkaline environments, the hydrolysis is often initiated by a nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center.
Studies on the alkaline hydrolysis of structurally related phosphate diesters provide insights into the thermodynamic parameters of such reactions. For instance, the hydrolysis of various p-nitrophenyl phosphate esters, which share a similar reactive center, has been shown to be an endothermic and non-spontaneous process, requiring an external energy input to proceed. The thermodynamic parameters for the alkaline hydrolysis of these related compounds, such as bis(p-nitrophenyl) phosphate (BpNPP), pyridyl-p-nitrophenyl phosphate (PypNPP), and methyl-p-nitrophenyl phosphate (MpNPP), have been determined and are presented in Table 1. samipubco.com These values, while not specific to this compound, offer a valuable reference for the expected thermodynamic profile of its hydrolysis.
| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | ΔG (kJ/mol) |
|---|---|---|---|
| BpNPP | 48.8 | -171.6 | 99.9 |
| PypNPP | 64.9 | -127.1 | 102.8 |
| MpNPP | 86.3 | -76.7 | 109.2 |
Table 1: Thermodynamic parameters for the alkaline hydrolysis of related phosphate diesters. Data sourced from a study on the hydrolysis of phosphate diesters in alkaline solutions. samipubco.com
The activation energy for the hydrolysis of a substituted di-phenyl phosphate ester has been reported to be approximately 25.08 kcal/mol, with an entropy of activation of -52.07 cal/mol·K at pH 8.0. researchgate.net This suggests a significant energy barrier for the reaction and a more ordered transition state compared to the reactants.
Computational Analysis of Reaction Pathways, Transition States, and Intermediates
Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the intricate details of reaction mechanisms at a molecular level. Such studies provide insights into the geometries of reactants, products, transition states, and intermediates, as well as their relative energies, which are often difficult to determine experimentally.
A DFT study on the reaction of a related compound, diphenyl methyl phosphinite, with diethyl trichloro-methyl phosphonate offers a glimpse into the computational analysis of phosphonate reactivity. researchgate.net This study investigated the reaction pathways and determined the thermodynamic parameters for the formation of the products. The calculations revealed that the reaction is exothermic, indicating that the products are more stable than the reactants. The calculated changes in enthalpy (ΔH), and Gibbs free energy (ΔG) for the two possible reaction pathways are presented in Table 2.
| Reaction Pathway | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|
| Attack on Chlorine | -67.63 | -68.51 |
| Attack on Carbon | -2.31 | -2.91 |
Table 2: Calculated thermodynamic parameters for the reaction of diphenyl methyl phosphinite with diethyl trichloro-methyl phosphonate at the B3LYP/6-311G(d,p) level of theory. researchgate.net
The computational analysis also identified the transition states for both reaction pathways. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. The study found that the activation energy for the attack on the chlorine atom is significantly lower than that for the attack on the carbon atom, which is consistent with the experimentally observed regioselectivity of the reaction. researchgate.net
The geometries of the transition states provide crucial information about the mechanism. For instance, the bond lengths and angles in the calculated transition states for the reaction of diphenyl methyl phosphinite indicate the degree of bond formation and bond breaking at this critical point in the reaction. researchgate.net
While a comprehensive computational analysis of all possible reaction pathways for this compound is not yet available in the literature, the existing studies on related compounds demonstrate the power of computational methods to provide a detailed understanding of their reactivity, including the identification of transient intermediates and the elucidation of the structures of transition states. These computational approaches are essential for predicting the behavior of such compounds in various chemical environments and for designing new reactions and catalysts.
Advanced Applications of Phenoxyphosphonoyloxybenzene As a Chemical Building Block
Utilization in the Synthesis of Complex Organic Molecules
The unique reactivity of reagents containing the phenoxyphosphonoyl moiety makes them indispensable tools for creating intricate molecular architectures, particularly those with significant biological activity.
Precursor in the Formation of Biologically Active Organophosphorus Compounds
Organophosphorus compounds are vital in medicine, and reagents like diphenyl H-phosphonate (DPHP) are key to their synthesis. A prominent application is in the creation of antiviral "pronucleotides". frontiersin.orgnih.gov Pronucleotides are modified nucleotide analogs designed to efficiently cross cell membranes before being converted into their active antiviral form inside the cell. frontiersin.org
The synthesis involves a phosphonylation step where a therapeutic nucleoside analog, such as 3′-deoxy-3′-azidothymidine (AZT), is reacted with a phosphorylating agent like DPHP. nih.gov The electron-withdrawing nature of the two phenyl groups on DPHP makes its phosphorus center highly electrophilic, enabling a rapid and efficient transesterification with the alcohol group of the nucleoside. frontiersin.orgnih.gov This reaction yields a nucleoside H-phosphonate, a crucial intermediate that can be further modified to produce the final diaryl pronucleotide. nih.gov Several such derivatives of AZT and other nucleoside analogs have been synthesized and shown to have advantageous antiviral properties. frontiersin.orgnih.gov
| Reagent Example | Application | Target Molecule Class |
| Diphenyl H-phosphonate (DPHP) | Phosphonylation of nucleoside analogs | Antiviral Pronucleotides (e.g., AZT derivatives) |
| Diphenyl phosphoryl chloride | General phosphorylating agent | Pharmaceuticals, Agrochemicals |
Reagent for the Derivatization of Natural Products
Modifying the structure of natural products is a cornerstone of drug discovery, aiming to enhance efficacy or improve pharmacokinetic properties. The introduction of a phosphonate (B1237965) group can significantly alter a molecule's biological activity. A relevant example is the creation of semisynthetic phosphonate derivatives of Betulinic Acid (BA), a pentacyclic triterpenoid (B12794562) known for its activity against several melanoma cell lines.
In these syntheses, the carboxyl group at the C-28 position of the betulinic acid scaffold is targeted for modification. Through multi-step reactions, a phosphonate moiety is introduced, creating novel derivatives such as (17S)-17-(((dimethoxyphosphoryl)methoxy)carbonyl)-3β-hydroxy-28-norlup-20(29)-ene. This structural derivatization aims to improve upon the parent compound's properties, and the resulting phosphonate derivatives are then evaluated for their antiproliferative, cytotoxic, and other biological activities.
Applications in Macromolecular and Polymer Synthesis
Organophosphorus compounds are widely incorporated into polymers to impart specific properties, most notably flame retardancy. Triaryl phosphates, which include diphenyl phosphate (B84403) derivatives like cresyl diphenyl phosphate, are used extensively as flame-retardant plasticizers in polymers such as polyvinyl chloride (PVC). These compounds are physically added to the polymer matrix rather than being chemically bonded.
Furthermore, reagents like diphenyl phosphonate are used directly in polymerization reactions. In a process known as polycondensation, diphenyl phosphonate can be reacted with diols (molecules with two alcohol groups). This reaction proceeds at high temperatures with the elimination of phenol (B47542), forming long-chain polymers known as polyphosphonates. This method allows for the creation of high-molecular-weight polymers where the phosphorus atom is part of the main polymer backbone.
Role in the Development of Immunomodulatory Agents
The precise transfer of phosphate and phosphonate groups is critical in the synthesis of molecules that can activate or modulate the immune system. Reagents featuring the phenoxyphosphonoyl group are instrumental in building these complex immunomodulatory agents.
Intermediate for Alpha-Protein Kinase 1 (ALPK1) Agonist Synthesis
Alpha-Protein Kinase 1 (ALPK1) is a cytosolic immune receptor that recognizes ADP-heptose, a sugar metabolite produced by Gram-negative bacteria. nih.govnibs.ac.cn This recognition triggers a pro-inflammatory signaling cascade, making ALPK1 agonists promising candidates for cancer immunotherapy. nih.gov The chemical synthesis of ALPK1 agonists or their precursors, such as D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), is a complex challenge. nih.gov
The total synthesis of HBP requires multiple, precise steps, including the stereoselective installation of two phosphate groups onto a heptose sugar scaffold. rsc.org Synthetic strategies have employed various phosphorylation methods to achieve this:
Mitsunobu Reaction: Early syntheses used this reaction to introduce the anomeric β-phosphate from a hemiacetal intermediate. rsc.org
Nucleophilic Substitution: A more recent approach involves the nucleophilic introduction of a phosphate group onto an activated anomeric position, such as a triflate, to ensure high stereoselectivity. rsc.orgrsc.org
These critical phosphorylation steps require potent phosphorylating agents. While specific reagents vary between synthetic routes, versatile building blocks like diphenyl phosphoryl chloride are standard reagents for such transformations in complex organic synthesis, capable of forming the essential phosphate ester bonds that define the final biologically active molecule. chemimpex.com
Component in the Preparation of STING Agonist Conjugates for Immunotherapy
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, and its activation has become a major target for cancer immunotherapy. nih.gov Synthetic STING agonists, such as the dimeric-amidobenzimidazole (diABZI) family of molecules, have shown high potency. nih.gov To improve their delivery to tumors and reduce systemic side effects, these agonists are often attached to larger molecules, creating antibody-drug conjugates (ADCs) or polymer-drug conjugates. nih.govbiorxiv.org
The synthesis of these complex conjugates relies on foundational organophosphorus chemistry. The STING agonists themselves, or the specialized chemical linkers used to attach them to antibodies or polymers, often contain phosphonate or phosphoramidate (B1195095) linkages. The creation of these P-N and P-O bonds is facilitated by reagents like diphenyl phosphoryl chloride. acgpubs.org For example, a facile method for synthesizing phosphoramidates involves the reaction of diphenyl phosphoryl chloride with various amines in the presence of a base catalyst. acgpubs.org This type of reaction is fundamental for building the complex molecular architectures required for targeted immunotherapies like STING agonist conjugates.
| Compound Class | Synthetic Application |
| ALPK1 Agonist Precursors | Stereoselective phosphorylation of heptose sugars |
| STING Agonist Conjugates | Formation of phosphonate or phosphoramidate linkers |
Employment in the Creation of Enzyme Modulators and Activity Probes
Phenoxyphosphonoyloxybenzene, as a diaryl phosphonate, serves as a crucial chemical scaffold for the development of specialized tools to study and modulate the activity of enzymes, particularly serine peptidases. The inherent reactivity of the phosphonate ester group towards the active site serine residue of these enzymes makes it an ideal "warhead" for designing both inhibitors and activity-based probes. This section explores the application of this chemical entity in the synthesis of serine peptidase modulators and the development of probes for the urokinase-type plasminogen activator.
Synthesis of Serine Peptidase Modulators
Diaryl phosphonates, the class of compounds to which this compound belongs, are recognized as potent, selective, and mechanism-based inhibitors of serine proteases. nih.govnih.gov Their mode of action is attributed to the steric and electronic similarity of the phosphorus center to the transition state of peptide bond hydrolysis. nih.gov This allows them to act as transition-state analogues, forming a stable, covalent bond with the catalytic serine residue in the enzyme's active site, thus inactivating the enzyme. nih.govresearchgate.net
The synthesis of serine peptidase modulators based on the phenoxyphosphonyl scaffold is versatile, allowing for extensive structural modifications to achieve high selectivity and potency for a target enzyme. nih.gov The general approach involves attaching a peptide sequence, which is recognized by the target protease, to the phosphorus atom. The specificity of the inhibitor is primarily determined by this peptide sequence, which directs the phosphonate "warhead" to the active site of the correct enzyme. stanford.edumdpi.com
The reaction mechanism involves the nucleophilic attack of the active site serine on the phosphorus atom of the diaryl phosphonate. This results in the displacement of one of the phenoxy groups and the formation of a stable, phosphonylated enzyme complex. kuleuven.be A subsequent, slower step, often referred to as "aging," can occur where the second phenoxy group is hydrolyzed, leading to an even more stable, irreversibly inhibited enzyme. nih.govkuleuven.be
Key Features of Diaryl Phosphonate-Based Serine Peptidase Modulators:
| Feature | Description | Reference |
| Mechanism of Action | Irreversible, mechanism-based inhibition through covalent modification of the active site serine. | nih.govresearchgate.net |
| Selectivity | High selectivity for serine proteases over other classes of proteases like cysteine or threonine proteases. | nih.govbenthamdirect.com |
| Tunability | Reactivity and specificity can be finely tuned by modifying the peptide recognition sequence and the aryl leaving groups. | nih.govstanford.edu |
| Stability | Generally stable in physiological media and resistant to non-specific proteolysis. | nih.gov |
Researchers have successfully developed a wide array of peptidyl diaryl phosphonate inhibitors for various serine proteases involved in human diseases by leveraging these properties. nih.govbenthamdirect.com
Development of Activity-Based Probes for Urokinase-Type Plasminogen Activator
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in various physiological and pathological processes, including tissue remodeling, cell migration, and tumor metastasis. nih.govabcam.com Elevated levels of uPA activity are often associated with a poor prognosis in several types of cancer, making it an important diagnostic and therapeutic target. benthamdirect.comabcam.com
Activity-based probes (ABPs) are powerful tools for studying the activity of enzymes within complex biological systems. These probes typically consist of three components: a reactive group (the "warhead") that covalently binds to the active enzyme, a recognition element that directs the probe to the target enzyme, and a reporter tag (e.g., a fluorescent dye or biotin) for detection and visualization. mdpi.comfrontiersin.org
The diaryl phosphonate scaffold, as found in this compound, is an excellent choice for the warhead component of ABPs targeting serine proteases like uPA. benthamdirect.comuantwerpen.be By attaching a uPA-specific peptide sequence to the phosphonate core and incorporating a reporter tag, highly selective ABPs for active uPA can be constructed.
Design and Application of a uPA-Targeted Activity-Based Probe:
A typical synthetic strategy for a uPA-targeted ABP involves coupling a peptide sequence known to be recognized by uPA (often containing a basic amino acid like arginine or lysine (B10760008) at the P1 position) to a diaryl phosphonate. uantwerpen.beacs.org A reporter molecule, such as a cyanine (B1664457) dye, is then attached to the peptide. nih.gov
When this probe encounters an active uPA enzyme, the following occurs:
The peptide sequence guides the probe to the uPA active site.
The active site serine of uPA attacks the phosphorus center of the phosphonate.
A covalent bond is formed, and a phenoxy group is released.
The probe becomes permanently attached to the active uPA enzyme.
This covalent labeling allows for the detection and quantification of active uPA in biological samples, such as cell lysates or tissues, through techniques like fluorescence imaging or affinity purification followed by mass spectrometry. nih.govnih.gov The development of these probes has been instrumental in elucidating the role of uPA in disease and in the screening for novel uPA inhibitors. acs.org
Theoretical and Computational Chemistry of Phenoxyphosphonoyloxybenzene
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of phenoxyphosphonoyloxybenzene, which is also known as diphenyl phenylphosphonate. nih.gov These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed within the molecule, which in turn governs its structure, stability, and reactivity. northwestern.eduepfl.ch
The electron density distribution in this compound is a key determinant of its chemical behavior. The central phosphorus atom is bonded to an oxygen atom via a double bond (phosphoryl group) and to two other oxygen atoms via single bonds (ester linkages), with a phenyl group also directly attached to the phosphorus. This arrangement leads to a significant polarization of electron density.
The phosphoryl oxygen (P=O) is a region of high electron density, making it a primary site for electrophilic attack and a strong hydrogen bond acceptor. The oxygen atoms in the P-O-C linkages are also electron-rich. In contrast, the phosphorus atom is relatively electron-deficient due to the electronegativity of the surrounding oxygen atoms, rendering it susceptible to nucleophilic attack.
Molecular Electrostatic Potential (MESP) analysis visually maps these charge distributions. rsc.org For this compound, an MESP map would typically show negative potential (color-coded in red or yellow) localized around the phosphoryl oxygen, indicating its role as a nucleophilic center. The phosphorus atom would reside in a region of positive potential (blue), highlighting its electrophilic character. The phenyl rings will exhibit a complex potential landscape, with the π-systems showing regions of negative potential above and below the plane of the rings. This detailed electronic information is crucial for predicting intermolecular interactions. rsc.org
Table 1: Computed Properties of this compound
This table presents theoretically computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C18H15O3P | nih.gov |
| Molecular Weight | 310.3 g/mol | nih.gov |
| IUPAC Name | [phenoxy(phenyl)phosphoryl]oxybenzene | nih.gov |
| SMILES | C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3 | nih.gov |
| InChIKey | CDOMXXVCZQOOMT-UHFFFAOYSA-N | nih.gov |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The energy and localization of these orbitals are critical for predicting how a molecule will react. pku.edu.cnyoutube.com
HOMO: For this compound, the HOMO is expected to be localized primarily on the phenoxy groups, specifically the oxygen atoms and the associated phenyl ring π-systems. These are the most easily ionized electrons and represent the molecule's nucleophilic character. Reactions with electrophiles would likely initiate from these sites.
LUMO: The LUMO is anticipated to be centered on the phosphorus atom and the directly attached phenyl ring, influenced by the antibonding σ* orbitals of the P-O bonds and the π* system of the phenyl ring. This orbital represents the molecule's capacity to accept electrons, defining its electrophilic nature. Nucleophilic attack, such as hydrolysis, would target the region where the LUMO is localized, i.e., the phosphorus center.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more prone to electronic excitation and chemical reactions. Computational methods can precisely calculate these orbital energies and provide a quantitative basis for reactivity predictions. pku.edu.cn
Vibrational and Electronic Spectroscopy Prediction for Mechanistic Insight
Computational methods can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. These theoretical spectra are invaluable for interpreting experimental data and gaining mechanistic insights. mdpi.com
DFT calculations can accurately predict the vibrational frequencies and intensities of the molecule's normal modes. mdpi.com Key predicted vibrational modes for this compound would include:
A strong stretching vibration for the P=O (phosphoryl) bond, typically expected in the 1250-1350 cm⁻¹ region.
Stretching vibrations for the P-O-C linkages.
Characteristic aromatic C-H and C=C stretching and bending modes from the three phenyl rings.
Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. mdpi.comsemanticscholar.org The calculations would likely predict π → π* transitions associated with the phenyl rings as the dominant features in the UV region. The precise location of these absorption bands provides information about the electronic structure and conjugation within the molecule.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
This table presents hypothetical but representative vibrational frequencies for key functional groups in this compound, as would be predicted by DFT calculations.
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| P=O Stretch | 1280 - 1320 | Strong |
| P-O-C (Aryl) Stretch | 1200 - 1260 | Strong |
| O-C (Aryl) Stretch | 1000 - 1100 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| P-C (Aryl) Stretch | 990 - 1050 | Medium |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial to its function and interactions. The molecule possesses significant conformational freedom due to rotation around the P-O, C-O, and P-C single bonds. mdpi.com
Conformational analysis , performed using quantum chemical calculations, can identify the most stable (lowest energy) conformers of the molecule. mdpi.comuj.ac.za This involves systematically rotating the bonds and calculating the energy of each resulting geometry. The analysis for this compound would reveal the preferred orientations of the three phenyl rings relative to the central phosphate (B84403) core.
Molecular dynamics (MD) simulations provide a time-resolved view of the molecule's behavior. rsc.orgarxiv.org By simulating the motions of the atoms over time, MD can explore the conformational landscape, revealing how the molecule flexes, bends, and transitions between different shapes at a given temperature. cscs.chresearchgate.net For this compound, MD simulations could be used to study its dynamics in different environments (e.g., in a solvent or interacting with a surface), providing insight into its structural stability and how it might interact with other molecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Derivatives
While no specific QSAR studies on this compound are prominently available, the methodology provides a powerful framework for designing derivatives with enhanced or specific activities (e.g., as flame retardants, plasticizers, or biologically active agents). mdpi.comnih.gov
A QSAR study on this compound derivatives would involve several steps:
Data Set Generation: A series of derivatives would be synthesized or computationally designed by modifying the substituent groups on the phenyl rings. Their biological activity or a specific physical property would be measured.
Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume, surface area), and hydrophobic descriptors (e.g., LogP). imist.ma
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the calculated descriptors with the observed activity. imist.majchemlett.com
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. jchemlett.com
Once a robust QSAR model is established, it can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby accelerating the discovery of novel compounds with desired properties and reducing the need for extensive experimental work. mdpi.com
Advanced Analytical Methodologies in Phenoxyphosphonoyloxybenzene Research
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is the cornerstone of molecular structure determination. For a compound like Phenoxyphosphonoyloxybenzene, a multi-faceted approach employing several spectroscopic methods is essential for unambiguous structural assignment and for tracking the progress of chemical reactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organophosphorus compounds. The presence of magnetically active nuclei such as ¹H, ¹³C, and ³¹P provides a wealth of structural information.
³¹P NMR Spectroscopy: As the phosphorus atom is central to the molecule's identity, ³¹P NMR is particularly informative. The phosphorus-31 nucleus has a 100% natural abundance and a spin of ½, resulting in high sensitivity and sharp signals. The chemical shift (δ) of the ³¹P nucleus in phosphate (B84403) esters is highly sensitive to the electronic environment. For aryl phosphates similar in structure to this compound, the ³¹P chemical shift typically appears in a characteristic downfield region. For instance, the ³¹P signal for triphenyl phosphate is observed at approximately -18 ppm, and for diphenyl phosphate, it is around -11 ppm. researchgate.netblogspot.com Monitoring changes in the ³¹P chemical shift is an effective way to track reactions at the phosphorus center, such as hydrolysis or substitution, where the formation of new species would result in the appearance of new signals at different chemical shifts. oxinst.com
¹H NMR Spectroscopy: ¹H NMR provides detailed information about the proton environments within the molecule. The aromatic protons on the phenoxy and phenyl rings of this compound would exhibit complex splitting patterns in the aromatic region (typically δ 7.0–8.0 ppm). The specific coupling patterns and chemical shifts help to confirm the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy: ¹³C NMR complements ¹H and ³¹P data by providing information on the carbon skeleton. The carbon atoms directly bonded to oxygen (C-O-P) are of particular interest and can show coupling to the phosphorus nucleus (J-P). For example, in triphenyl phosphate, the ipso-carbon (the carbon atom of the phenyl ring directly attached to the oxygen) shows coupling to the phosphorus atom with a coupling constant (¹JPC) of approximately 7.5 Hz. blogspot.com Such couplings are invaluable for confirming connectivity within the molecule.
The combined data from these three NMR techniques allow for a complete and unambiguous assignment of the molecular structure of this compound.
Table 1: Representative NMR Data for Aryl Phosphate Structures Data is illustrative for analogous structures and may vary for this compound.
| Nucleus | Typical Chemical Shift (δ, ppm) | Key Couplings (J, Hz) | Structural Information Provided |
|---|---|---|---|
| ³¹P | -5 to -25 | J(P-C), J(P-H) | Identifies the phosphorus chemical environment; sensitive to oxidation state and substituents. youtube.commdpi.com |
| ¹H | 7.0 - 8.0 (Aromatic) | J(H-H), J(H-P) | Confirms the presence and substitution pattern of phenyl/phenoxy groups. |
| ¹³C | 110 - 160 (Aromatic) | ¹J(P-C) ≈ 5-10 Hz (ipso-C), ²J(P-O-C) ≈ 5-7 Hz | Details the carbon framework; P-C couplings confirm connectivity to the phosphate core. blogspot.com |
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the exact molecular mass of a compound with high precision, which in turn allows for the determination of its elemental formula. researchgate.net For this compound, HRMS would provide a measured mass accurate to within a few parts per million (ppm) of the theoretical mass, serving as a definitive confirmation of its chemical formula.
Beyond molecular mass determination, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. mdpi.comnih.gov When the protonated molecule [M+H]⁺ of an aromatic organophosphate ester is subjected to collision-induced dissociation, it breaks apart in a predictable manner. Common fragmentation pathways for aromatic organophosphate esters include:
Cleavage of the P-O bond, leading to the loss of a phenoxy or substituted phenoxy radical.
Cleavage of the C-O bond, also resulting in the loss of phenoxy groups.
Rearrangement reactions followed by fragmentation.
For instance, in the fragmentation of aromatic phosphates, characteristic ions corresponding to diphenyl phosphate, monoprotonated phosphoric acid ([H₄PO₄]⁺ at m/z = 98.9845), and ions from the substituent groups are often observed. nih.gov Analyzing these fragmentation pathways provides robust confirmation of the compound's structure, particularly the nature of the groups attached to the phosphate core.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, making them excellent for identifying functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying polar bonds. In the analysis of this compound, key characteristic absorption bands would be expected. The P=O (phosphoryl) stretching vibration is one of the most intense and characteristic bands in the IR spectrum of organophosphorus compounds, typically appearing in the region of 1250-1350 cm⁻¹. The exact frequency depends on the electronegativity of the substituent groups. The P-O-C (aryl) stretching vibrations usually result in strong absorptions in the 1240-1160 cm⁻¹ and 1050-990 cm⁻¹ regions. Aromatic C-H and C=C stretching vibrations would also be clearly visible.
Raman Spectroscopy: Raman spectroscopy is sensitive to non-polar bonds and symmetric vibrations. It provides complementary information to IR spectroscopy. The symmetric vibrations of the aromatic rings in this compound would give rise to strong Raman signals. The P=O stretch is also Raman active.
Table 2: Key Vibrational Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| P=O | Stretching | 1250 - 1350 (Strong) | 1250 - 1350 (Medium) |
| P-O-C (Aryl) | Asymmetric Stretch | 1240 - 1160 (Strong) | - |
| C-O-P | Stretching | 1050 - 990 (Strong) | - |
| Aromatic C=C | Ring Stretching | 1600 & 1475 (Variable) | 1600 & 1475 (Strong) |
Chromatographic Separation and Quantification Techniques
Chromatographic methods are essential for separating this compound from reaction mixtures, impurities, or environmental matrices, as well as for its precise quantification.
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like many organophosphate esters. selectscience.net A reversed-phase HPLC method is typically employed for compounds like this compound.
Methodology: In a typical setup, a C18 or C8 stationary phase column is used. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like formic or phosphoric acid to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector, as the aromatic rings in this compound will absorb UV light at specific wavelengths (e.g., around 230-270 nm). researchgate.net
Applications: HPLC is used to determine the purity of a synthesized batch of this compound by separating it from any starting materials or side products. For quantitative analysis, a calibration curve is constructed using standards of known concentration, allowing for the precise determination of the compound's concentration in a sample. nih.gov
Table 3: Typical HPLC Parameters for Aryl Phosphate Analysis
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 mm x 4.6 mm, 5 µm) researchgate.netchromatographyonline.com |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture sielc.comresearchgate.net |
| Detector | UV Diode Array Detector (DAD) at ~230-270 nm researchgate.net |
| Flow Rate | 1.0 mL/min researchgate.net |
| Injection Volume | 10 - 20 µL |
While this compound itself may have low volatility, making it less suitable for direct GC analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for analyzing more volatile precursors, reaction byproducts, or degradation products. nih.govmdpi.com For instance, if a reaction involving this compound releases phenol (B47542) as a byproduct, GC-MS would be the ideal method for its detection and quantification.
Derivatization: For the analysis of non-volatile degradation products, such as the corresponding phosphonic acids, a derivatization step is often required. mdpi.com This involves a chemical reaction to convert the polar, non-volatile analytes into more volatile derivatives (e.g., by silylation or methylation) that can be readily analyzed by GC-MS.
Analysis: The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector, providing mass spectra for each component. These spectra serve as a "fingerprint" for identification by comparison to spectral libraries. chromatographyonline.comresearchgate.net This makes GC-MS a powerful technique for identifying unknown volatile products in a complex mixture. academicjournals.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring
While the use of this compound as a reagent in chemical reactions has been documented, specific details regarding the monitoring of these reactions using Thin-Layer Chromatography are not described in the available literature. General principles of TLC are well-established for reaction monitoring, involving the use of a stationary phase, such as silica (B1680970) gel, and a mobile phase to separate reactants, products, and intermediates. However, without specific research focused on this compound, no data on optimized mobile phase systems, retardation factors (Rf), or visualization techniques for this compound can be provided.
Future Research Trajectories in Phenoxyphosphonoyloxybenzene Chemistry
Discovery and Development of Novel Synthetic Routes
The synthesis of phenoxyphosphonoyloxybenzene and its derivatives is a fundamental prerequisite for any further investigation. Future research will likely focus on developing efficient, scalable, and versatile synthetic methodologies. Drawing inspiration from the synthesis of related phosphonate (B1237965) esters, several avenues can be explored. figshare.com
One promising approach involves the microwave-assisted direct esterification of phenylphosphonic acid with phenolic compounds. figshare.com This method has shown success in the synthesis of other phosphonates and could be adapted for this compound. Another avenue is the alkylating esterification of phenylphosphonic acid monoesters with appropriate phenoxy-containing electrophiles. figshare.com The development of catalytic methods, for instance, using phosphonitrilic chloride as an activator for the coupling of phenoxyacetic acid with phenols, could also be adapted for the synthesis of the target molecule and its analogs.
Future synthetic research could be tabulated as follows, outlining potential reaction pathways and their expected advantages:
| Synthetic Strategy | Key Reagents | Potential Advantages |
| Microwave-assisted Esterification | Phenylphosphonic acid, Phenol (B47542) | Rapid reaction times, high yields |
| Alkylating Esterification | Phenylphosphonic acid monoester, Phenoxy-alkyl halide | Good control over product formation |
| Activated Coupling | Phenoxyacetic acid, Phenol, Phosphonitrilic Chloride | Mild reaction conditions, good yields |
Further research in this area will be crucial for making this compound readily accessible for subsequent studies into its properties and applications.
Exploration of this compound in Asymmetric Synthesis
The field of asymmetric catalysis has been significantly impacted by the use of chiral organophosphorus compounds. researchgate.netmdpi.commdpi.com Given the structural features of this compound, its derivatives could serve as novel chiral ligands or catalysts. Future research should focus on the design and synthesis of chiral variants of this compound and their application in stereoselective transformations.
The introduction of chirality could be achieved by incorporating chiral moieties into the phenoxy or phenyl groups attached to the phosphorus center. These chiral derivatives could then be evaluated as ligands in transition-metal-catalyzed asymmetric reactions, such as hydrogenations, allylic alkylations, or cross-coupling reactions. rsc.org The development of chiral nucleophilic catalysts based on the this compound scaffold also presents an exciting possibility for the enantioselective synthesis of other chiral molecules. mdpi.comdoaj.org
A systematic study could involve the synthesis of a library of chiral this compound derivatives and screening their effectiveness in a range of benchmark asymmetric reactions. The results of such a study could be summarized in a data table like the one below:
| Chiral Ligand Derivative | Asymmetric Reaction | Enantiomeric Excess (% ee) |
| (R)-BINOL-derived this compound | Asymmetric Hydrogenation of olefins | To be determined |
| (S)-Proline-derived this compound | Asymmetric Aldol Reaction | To be determined |
The exploration of this compound in asymmetric synthesis could lead to the discovery of highly efficient and selective catalysts for the production of enantiomerically pure compounds.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the structure, bonding, and reactivity of this compound is essential for its rational application. Future research will undoubtedly employ a suite of advanced spectroscopic and computational techniques to elucidate its fundamental properties.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), particularly 31P NMR, will be invaluable for characterizing the electronic environment of the phosphorus center. Infrared (IR) and Raman spectroscopy can provide insights into the vibrational modes of the molecule, while mass spectrometry will be crucial for determining its molecular weight and fragmentation patterns. inchem.orgwiley.com For solid-state characterization, X-ray crystallography could provide definitive structural information.
Computational chemistry, including Density Functional Theory (DFT) calculations, will play a vital role in complementing experimental data. These studies can be used to predict molecular geometries, electronic structures, and reaction mechanisms. researchgate.net For instance, computational modeling could be used to investigate the reaction pathways for the synthesis of this compound or to understand its interaction with other molecules in a catalytic cycle.
A combined experimental and theoretical approach will be key to building a comprehensive understanding of the chemistry of this compound.
Bio-Inspired Catalysis for Selective Transformations
Nature provides a rich source of inspiration for the design of efficient and selective catalysts. Enzymes that catalyze the hydrolysis of phosphate (B84403) esters, for example, operate with remarkable precision. nih.gov Future research on this compound could explore its potential in bio-inspired catalytic systems, particularly for hydrolysis and related transformations. mdpi.comnih.gov
Given its structural similarity to phosphate esters, this compound could be a substrate for or an inhibitor of phosphotriesterases. Studies in this area could involve synthesizing derivatives that mimic the transition state of phosphate ester hydrolysis, potentially leading to the development of potent enzyme inhibitors.
Furthermore, incorporating the this compound motif into synthetic scaffolds that mimic the active sites of enzymes could lead to the development of novel catalysts for selective chemical transformations. For example, creating host-guest systems where this compound is encapsulated within a cyclodextrin (B1172386) or a metal-organic framework could create a microenvironment that facilitates specific reactions. nih.gov
Rational Design of Derivatives for Specific Chemical and Biological Applications
The true potential of this compound lies in the ability to tailor its properties through the rational design of its derivatives. By introducing specific functional groups onto the phenoxy or phenyl rings, a wide range of chemical and biological applications can be envisioned. researchgate.netnih.govresearchgate.netfrontiersin.org
For instance, the incorporation of phosphonate groups is known to enhance the flame-retardant properties of materials. analytice.comatamanchemicals.comwikipedia.org Derivatives of this compound could be investigated as novel flame retardants for polymers. The introduction of biocompatible moieties could lead to the development of new biomaterials or probes for biological imaging. nih.gov Furthermore, the synthesis of derivatives with specific electronic properties could find applications in materials science, for example, as components of organic light-emitting diodes (OLEDs) or other electronic devices. d-nb.inforesearchgate.net
The design process would involve a feedback loop of synthesis, characterization, and testing to optimize the desired properties. A hypothetical design strategy for a specific application is outlined below:
| Target Application | Design Strategy | Key Functional Groups to Incorporate |
| Flame Retardant | Increase phosphorus content and promote char formation | Additional phosphonate or hydroxyl groups |
| Anticancer Agent | Enhance interaction with biological targets | Amino, hydroxyl, or other pharmacophoric groups |
| Fluorescent Probe | Introduce fluorophores and quenching moieties | Pyrene, fluorescein, or rhodamine derivatives |
Through such rational design, this compound could become a versatile platform for the development of new functional molecules and materials.
Q & A
Q. What analytical methods are recommended for verifying the purity of phenoxyphosphonoyloxybenzene in synthetic chemistry workflows?
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment, particularly when working with derivatives like 4-phenoxybenzoic acid (>95.0% purity via HPLC) . Coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR), these techniques validate structural integrity and detect trace impurities. Ensure calibration with certified reference materials and report retention times, peak areas, and integration thresholds to minimize variability .
Q. What safety protocols should be prioritized when handling this compound in laboratory settings?
Wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact, as recommended for structurally similar phosphonium compounds . Conduct reactions in fume hoods to mitigate inhalation risks. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . Document safety measures in experimental protocols to align with institutional guidelines.
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR, IR) for this compound derivatives?
Cross-validate spectral results against peer-reviewed databases (e.g., SciFinder, Reaxys) and replicate experiments under controlled conditions. For example, inconsistencies in 3-phenoxybenzylamine hydrochloride’s melting point (185.5–187°C) may arise from polymorphic variations or solvent residues. Use standardized drying protocols and report solvent systems in metadata .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of this compound while minimizing side-product formation?
Employ Design of Experiments (DoE) to test variables like temperature, catalyst loading, and solvent polarity. For instance, phosphonate ester syntheses often require anhydrous conditions and inert atmospheres. Include negative controls (e.g., omitting catalysts) to isolate side-reaction pathways. Document time frames and sampling intervals to track kinetic profiles .
Q. How should researchers reconcile conflicting data on the hydrolytic stability of this compound under varying pH conditions?
Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC monitoring. Compare degradation products across pH buffers (2.0–12.0) to identify pH-dependent hydrolysis mechanisms. Use multivariate analysis to distinguish between experimental artifacts (e.g., temperature fluctuations) and intrinsic instability .
Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in novel reaction systems?
Density Functional Theory (DFT) simulations can map transition states and activation energies for phosphorylation reactions. Validate models against experimental kinetic data (e.g., Arrhenius plots) and adjust parameters like solvent dielectric constants. Open-source tools like ORCA or Gaussian are widely used for such analyses .
Methodological Guidelines
- Sample Characterization : Always report CAS RNs (e.g., 2215-77-2 for 4-phenoxybenzoic acid ) and batch-specific purity data to ensure reproducibility.
- Data Contradiction Analysis : Apply hermeneutic frameworks to interpret qualitative discrepancies, such as divergent spectral peaks, by contextualizing experimental conditions .
- Ethical Compliance : Secure institutional review board (IRB) approval if human cell lines are exposed to this compound derivatives, detailing participant selection criteria and risk mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
